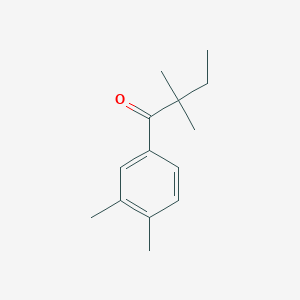

2,2,3',4'-Tetramethylbutyrophenone

Vue d'ensemble

Description

2,2,3’,4’-Tetramethylbutyrophenone is an organic compound with the molecular formula C14H18O. It is a ketone characterized by the presence of four methyl groups attached to the butyrophenone structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3’,4’-Tetramethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,2,3’,4’-Tetramethylbutyryl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2,2,3’,4’-Tetramethylbutyrophenone follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,3’,4’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,2,3',4'-Tetramethylbutyrophenone features a butyrophenone backbone with four methyl groups positioned at specific locations. This arrangement contributes to its distinct reactivity and makes it valuable for various applications.

Chemistry

- Organic Synthesis : this compound is utilized as a reagent and building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile tool in organic chemistry.

- Photoinitiator : The compound serves as a photoinitiator in polymerization reactions. It absorbs light energy and generates reactive species that initiate the polymerization process, making it valuable in the production of specialty polymers.

Biology

- Enzyme Studies : In biological research, this compound is employed as a probe to study enzyme-catalyzed reactions. Its interactions with enzymes can provide insights into metabolic pathways and biochemical processes.

- Therapeutic Potential : Investigations into its potential therapeutic properties are ongoing, with studies focusing on its role as an intermediate in drug synthesis.

Medicine

- Drug Development : this compound is being explored for its applications in drug development. Its unique structure may contribute to the efficacy of pharmaceutical compounds.

- Biochemical Assays : The compound is also used in biochemical assays to evaluate the activity of various enzymes and receptors.

Industry

- Specialty Chemicals Production : The compound finds applications in the production of specialty chemicals. Its unique properties allow it to be used as an additive or component in various industrial processes.

- Continuous Flow Processes : For industrial applications, continuous flow reactors are often employed to optimize reaction conditions and improve yield and purity.

Case Study 1: Photoinitiation in Polymer Chemistry

Research demonstrated that this compound effectively initiates polymerization under UV light exposure. This property was exploited to develop new polymer materials with enhanced properties for industrial applications.

Case Study 2: Enzyme Interaction Studies

A study investigating the interactions between this compound and specific enzymes revealed its potential as a modulator of enzymatic activity. This finding opens avenues for further research into its therapeutic applications.

Mécanisme D'action

The mechanism of action of 2,2,3’,4’-Tetramethylbutyrophenone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions employed.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,3,4-Tetramethylpentane: A structurally similar compound with different chemical properties.

2,2,3,3-Tetramethylbutane: Another related compound with variations in the position of methyl groups.

Uniqueness

2,2,3’,4’-Tetramethylbutyrophenone is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds.

Activité Biologique

2,2,3',4'-Tetramethylbutyrophenone (TMBP), with the molecular formula CHO, is a ketone characterized by four methyl groups attached to its butyrophenone structure. This compound has garnered interest in various fields, particularly in organic chemistry and biological research. Its unique structural features suggest potential applications in photoinitiation and as a reagent in organic synthesis.

Cytotoxicity and Cell Interaction

Research into the biological effects of similar compounds often employs various assays to evaluate cytotoxicity and cellular interactions. For instance, the MTT assay is commonly used to assess cell viability and proliferation, while colony-forming assays can measure anchorage-independent growth, which is critical for evaluating tumorigenicity.

Table 1: Common Assays for Evaluating Biological Activity

| Assay Type | Purpose | Methodology |

|---|---|---|

| MTT Assay | Measure cell viability | Colorimetric assay |

| Colony Formation | Assess clonogenic potential | Soft agar assay |

| Scratch Assay | Evaluate cell migration | Dual-chamber system |

| Apoptosis Detection | Determine cell death | Annexin V staining |

Case Studies and Research Findings

- Cytotoxicity Studies : While direct studies on TMBP are lacking, related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation through apoptosis or necrosis pathways.

- Photoinitiator Application : TMBP is noted for its potential as a photoinitiator in polymer chemistry. Photoinitiators are crucial in curing processes where light triggers polymerization reactions. The unique steric properties imparted by the tetramethyl groups may enhance its efficiency compared to other photoinitiators.

- Comparative Analysis : Research comparing TMBP with structurally similar compounds such as 2',3,3',4'-Tetramethylbutyrophenone indicates that TMBP may exhibit distinct reactivity due to its specific arrangement of methyl groups. This uniqueness could influence its biological interactions and applications in material science.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHO | Potential photoinitiator; unique steric properties |

| 2',3,3',4'-Tetramethylbutyrophenone | CHO | Similar structure; used as a photoinitiator |

| 3,3',4'-Tetramethylbutyrophenone | CHO | Slightly different substitution pattern |

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-7-10(2)11(3)9-12/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTPFGDALUCTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642440 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-64-5 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.